Tert-butyl 3-(3-aminoazetidin-1-YL)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H23N3O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an azetidine ring and a pyrrolidine ring makes it a valuable intermediate in the synthesis of diverse organic compounds .
Properties
CAS No. |
883547-57-7 |
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Molecular Formula |
C12H23N3O2 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)14-5-4-10(8-14)15-6-9(13)7-15/h9-10H,4-8,13H2,1-3H3 |
InChI Key |
VLYFJGWMNGPXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CC(C2)N |
Origin of Product |
United States |
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